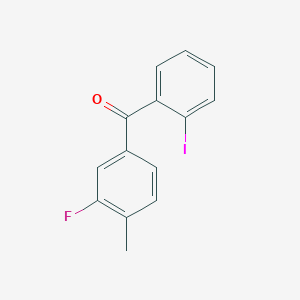

3'-Fluoro-2-iodo-4'-methylbenzophenone

Description

BenchChem offers high-quality 3'-Fluoro-2-iodo-4'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Fluoro-2-iodo-4'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMBEXCFRQVRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238518 | |

| Record name | (3-Fluoro-4-methylphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-27-4 | |

| Record name | (3-Fluoro-4-methylphenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-4-methylphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3'-Fluoro-2-iodo-4'-methylbenzophenone: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 3'-Fluoro-2-iodo-4'-methylbenzophenone, a halogenated aromatic ketone of interest to the chemical and pharmaceutical research communities. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty, this document outlines a robust and plausible synthetic pathway, predicts its physicochemical and spectroscopic properties, and discusses its potential applications in medicinal chemistry and materials science. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, offering a valuable resource for researchers engaged in the synthesis of novel molecular entities.

Introduction: The Significance of Halogenated Benzophenones

The benzophenone scaffold is a ubiquitous and privileged structure in organic and medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, diarylketone framework serves as a versatile template for the development of therapeutic agents, photoinitiators, and molecular probes.[2] The strategic incorporation of halogen atoms, particularly fluorine and iodine, onto the benzophenone core can profoundly influence a molecule's physicochemical and pharmacological properties.

Fluorine, the most electronegative element, is widely employed in medicinal chemistry to enhance metabolic stability, modulate acidity or basicity, and improve binding affinity to biological targets.[3][4] Iodine, on the other hand, can introduce significant steric bulk, act as a heavy atom for crystallographic studies, and serve as a handle for further synthetic transformations, such as cross-coupling reactions. The combination of these halogens on a benzophenone scaffold, as in 3'-Fluoro-2-iodo-4'-methylbenzophenone, is anticipated to yield a compound with unique electronic and steric properties, making it a compelling target for synthesis and investigation.

This guide provides a detailed prospective analysis of 3'-Fluoro-2-iodo-4'-methylbenzophenone, from its logical synthesis to its potential utility in research and development.

Proposed Synthesis and Mechanistic Rationale

The most direct and reliable method for constructing the benzophenone core is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[5] This strategy involves the reaction of an acyl chloride with an activated aromatic ring in the presence of a Lewis acid catalyst. For the synthesis of 3'-Fluoro-2-iodo-4'-methylbenzophenone, a retrosynthetic analysis suggests two key precursors: 2-iodobenzoyl chloride and 3-fluoro-4-methyltoluene .

Caption: Proposed synthetic workflow for 3'-Fluoro-2-iodo-4'-methylbenzophenone.

Experimental Protocol:

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and anhydrous aluminum chloride.

-

Acyl Chloride Addition: Cool the suspension in an ice bath and slowly add the 2-iodobenzoyl chloride.

-

Aromatic Addition: Add 3-fluoro-4-methyltoluene dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

-

Quenching: Carefully quench the reaction by pouring it over crushed ice and adding concentrated HCl to decompose the aluminum chloride complex.

-

Workup: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After removing the solvent, the crude product can be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure 3'-Fluoro-2-iodo-4'-methylbenzophenone.

Predicted Physicochemical and Spectroscopic Properties

The properties of 3'-Fluoro-2-iodo-4'-methylbenzophenone can be predicted based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₀FIO |

| Molecular Weight | 352.13 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Insoluble in water; soluble in common organic solvents |

| Melting Point | Expected to be a solid with a defined melting point |

Spectroscopic Characterization:

-

¹H NMR: The spectrum is expected to show distinct aromatic protons. The protons on the 2-iodophenyl ring will appear as multiplets. The 3-fluoro-4-methylphenyl ring will show two aromatic protons, likely as doublets or doublet of doublets due to coupling with the fluorine atom. A singlet for the methyl group protons will also be present.

-

¹³C NMR: The spectrum will display 14 distinct carbon signals, including the characteristic carbonyl carbon signal around 195 ppm. The carbon atoms bonded to fluorine and iodine will show characteristic chemical shifts and coupling constants (for C-F).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, likely showing coupling to the adjacent aromatic protons.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch will be prominent, typically in the range of 1650-1670 cm⁻¹. C-F and C-I stretching vibrations will also be present.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 352 is expected. Characteristic fragmentation patterns for benzophenones, including the loss of the phenyl and substituted phenyl groups, would be observed.

Potential Applications in Research and Drug Development

Halogenated benzophenones are valuable building blocks and pharmacophores in drug discovery. [1]

-

Medicinal Chemistry Scaffold: The unique substitution pattern of 3'-Fluoro-2-iodo-4'-methylbenzophenone makes it an attractive scaffold for creating libraries of novel compounds. The iodine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.

-

Chemical Probes: Benzophenones are well-known photosensitizers and can be used as photoaffinity labels to study protein-ligand interactions. [2]The presence of the heavy iodine atom might also impart interesting photophysical properties.

-

Materials Science: The rigid aromatic structure suggests potential applications in the development of organic electronic materials or polymers with specific optical or thermal properties.

The introduction of a fluorine atom can enhance the biological activity and pharmacokinetic properties of a molecule. [3]Therefore, derivatives of 3'-Fluoro-2-iodo-4'-methylbenzophenone could be investigated for a range of therapeutic targets, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities, which have been associated with other benzophenone derivatives. [6]

Safety and Handling

While specific toxicity data for 3'-Fluoro-2-iodo-4'-methylbenzophenone is unavailable, it should be handled with the standard precautions for new chemical entities and halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

3'-Fluoro-2-iodo-4'-methylbenzophenone represents a novel and synthetically accessible molecule with significant potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive framework for its synthesis, characterization, and potential exploration. The outlined protocols, grounded in established chemical principles, offer a clear path for researchers to prepare and investigate this and other similarly substituted benzophenones, thereby enabling the discovery of new chemical entities with potentially valuable properties.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3102, Benzophenone. Retrieved from [Link]

-

Kumar, R., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1498-1524. Available at: [Link]

-

Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

-

MDPI (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]

- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

ResearchGate. UV absorption spectra of Iod and benzophenone in acetonitrile. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (1975). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Retrieved from [Link]

-

ResearchSpace@UKZN. Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. Benzophenone. Retrieved from [Link]

-

ScholarWorks@BGSU. The Photochemistry of Benzophenone. Retrieved from [Link]

-

National Center for Biotechnology Information (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. Benzophenone luminescence spectra. Retrieved from [Link]

-

ACS Publications. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

NIST WebBook. Benzophenone. Retrieved from [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

ResearchGate. Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

Introduction: The Significance of Substituted Benzophenones

An In-depth Technical Guide to the Synthesis of 3'-Fluoro-2-iodo-4'-methylbenzophenone

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on a proposed synthetic route for 3'-Fluoro-2-iodo-4'-methylbenzophenone. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the synthetic process.

Benzophenones are a class of organic compounds with a diaryl ketone core structure that are of significant interest in medicinal chemistry and materials science.[1] Their utility as photoinitiators in UV-curable coatings is well-established.[1] The introduction of halogen substituents, such as fluorine and iodine, can modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological activities or material properties. 3'-Fluoro-2-iodo-4'-methylbenzophenone is a novel compound with potential applications stemming from its unique substitution pattern. This guide outlines a robust and logical synthetic pathway to access this molecule.

Proposed Synthetic Strategy: A Multi-step Approach

The synthesis of 3'-Fluoro-2-iodo-4'-methylbenzophenone is proposed to be achieved through a multi-step process culminating in a Friedel-Crafts acylation reaction. The overall strategy is depicted in the workflow diagram below.

Sources

Spectroscopic Characterization of 3'-Fluoro-2-iodo-4'-methylbenzophenone: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3'-Fluoro-2-iodo-4'-methylbenzophenone. In the absence of published experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By analyzing structurally analogous molecules, we present a detailed interpretation of the anticipated ¹H NMR, ¹³C NMR, IR, and MS data. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental acquisition of these spectra, intended to serve as a practical resource for researchers in synthetic chemistry and drug development. Our objective is to provide a robust predictive framework that can aid in the identification and characterization of this and similar halogenated benzophenone derivatives.

Introduction: The Imperative for Spectroscopic Analysis

In the realm of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is paramount. Spectroscopic techniques form the cornerstone of this characterization process, providing a detailed fingerprint of a molecule's atomic arrangement and electronic environment. The subject of this guide, 3'-Fluoro-2-iodo-4'-methylbenzophenone, is a halogenated aromatic ketone with potential applications as a synthetic intermediate in medicinal chemistry. Its unique substitution pattern, featuring a fluorine, an iodine, and a methyl group on the two phenyl rings, is expected to give rise to a distinct and informative set of spectroscopic data.

This document serves as a proactive analytical resource. While experimental spectra for 3'-Fluoro-2-iodo-4'-methylbenzophenone are not yet publicly available, the predictive analysis herein is designed to guide researchers in their synthetic and analytical endeavors. By understanding the expected spectroscopic features, scientists can more readily identify this compound in a reaction mixture and confirm the success of its synthesis.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3'-Fluoro-2-iodo-4'-methylbenzophenone is presented below, with atoms numbered for clarity in the subsequent NMR analysis.

Caption: Workflow for NMR spectroscopic analysis.

IR Data Acquisition

For solid samples, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra. [1][2] Protocol:

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the compound with a mortar and pestle.

-

Add approximately 100 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

GC-MS Data Acquisition

Gas chromatography-mass spectrometry is ideal for the analysis of volatile and semi-volatile organic compounds. [3][4] Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Conclusion

This guide provides a detailed predictive analysis of the spectroscopic data for 3'-Fluoro-2-iodo-4'-methylbenzophenone, a molecule for which experimental data is not yet publicly available. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on established spectroscopic principles and data from analogous compounds. By furnishing comprehensive protocols for the experimental acquisition of this data, we aim to empower researchers in their synthetic and analytical workflows. This predictive framework serves as a valuable tool for the identification and characterization of this and other complex organic molecules, thereby upholding the principles of scientific rigor and facilitating advancements in chemical and pharmaceutical research.

References

-

Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Ni, Y., et al. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 237-247. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Suzuki, O., et al. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. Retrieved from [Link]

-

Smith, A. B., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4567-4581. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. Retrieved from [Link]

-

Quality Analysis GmbH & Co. KG. (2023, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? [Video]. YouTube. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Western University Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

Binev, Y., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

ResearchGate. (2023, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzophenone. NIST WebBook. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

CORE. (2019, April 5). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Synthesis of 3'-Fluoro-2-iodo-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and prospective synthesis of 3'-Fluoro-2-iodo-4'-methylbenzophenone. While this specific isomeric substitution pattern does not appear to be readily available in commercial databases, this document outlines a robust theoretical framework for its synthesis and characterization based on established principles in organic chemistry. This guide is intended for researchers and professionals in drug discovery and materials science who are interested in novel halogenated benzophenone scaffolds. We will delve into logical synthetic pathways, predicted analytical data for structural elucidation, and potential applications of this unique molecule.

Introduction: The Significance of Halogenated Benzophenones

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry and materials science.[1] Comprised of two phenyl rings attached to a central carbonyl group, this diarylketone serves as a versatile building block for a wide array of biologically active compounds and functional materials.[1][2] The introduction of halogen atoms, particularly fluorine and iodine, onto the benzophenone core can dramatically influence its physicochemical and biological properties.

Fluorine, the most electronegative element, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3] The presence of a fluoro group can lead to more favorable pharmacokinetic profiles. Iodine, on the other hand, is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.

The specific substitution pattern of 3'-fluoro-2-iodo-4'-methylbenzophenone presents a unique combination of these features. The ortho-iodo substitution on one phenyl ring and the meta-fluoro and para-methyl groups on the other create a sterically and electronically distinct molecule with potential for novel applications in areas such as targeted covalent inhibitors, molecular probes, and advanced materials.

Synthetic Strategies

The synthesis of 3'-Fluoro-2-iodo-4'-methylbenzophenone can be approached through several established methodologies. The two most prominent and logical routes are Friedel-Crafts acylation and a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that lead to readily available starting materials:

Caption: Retrosynthetic analysis of 3'-Fluoro-2-iodo-4'-methylbenzophenone.

Method A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[4][5] This approach involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst.

Workflow for Friedel-Crafts Acylation:

Caption: Workflow for the synthesis via Friedel-Crafts Acylation.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 2-iodobenzoyl chloride (1.0 eq.) to the mixture.

-

Aromatic Substrate Addition: Add 3-fluoro-4-methyltoluene (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3'-Fluoro-2-iodo-4'-methylbenzophenone.

Causality Behind Experimental Choices:

-

The use of a Lewis acid like AlCl₃ is crucial for activating the acyl chloride to form the highly electrophilic acylium ion.[6]

-

Anhydrous conditions are essential as water would deactivate the Lewis acid catalyst.

-

The reaction is performed at low temperature initially to control the exothermic reaction and prevent side reactions.

-

The acidic work-up is necessary to break down the product-catalyst complex.

Method B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide.[2][7] This method offers high functional group tolerance and generally proceeds under milder conditions than Friedel-Crafts acylation.

Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for the synthesis via Suzuki-Miyaura Coupling followed by oxidation.

Experimental Protocol:

-

Suzuki Coupling: In a round-bottom flask, dissolve 3-fluoro-4-methylphenylboronic acid (1.2 eq.), 2-iodobenzaldehyde (1.0 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a solvent system like a mixture of toluene and water.

-

Catalyst Addition: Degas the mixture with nitrogen or argon. Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Reaction: Heat the reaction mixture to reflux (around 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the intermediate aldehyde by column chromatography.

-

Oxidation: Dissolve the resulting 3'-fluoro-4'-methyl-2-biphenylcarboxaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Oxidant Addition: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, portion-wise at 0 °C.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature until the aldehyde is consumed. Quench the reaction with a reducing agent like sodium bisulfite. Acidify the mixture and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography to obtain 3'-Fluoro-2-iodo-4'-methylbenzophenone.

Causality Behind Experimental Choices:

-

The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond.[2]

-

The base is required to activate the boronic acid for transmetalation.

-

The two-step process (coupling then oxidation) is often more reliable than a direct carbonylative coupling, which can be technically challenging.

Structural Elucidation and Physicochemical Properties

The unambiguous identification of 3'-Fluoro-2-iodo-4'-methylbenzophenone would rely on a combination of spectroscopic techniques.

| Property | Predicted Value/Observation |

| Molecular Formula | C₁₄H₁₀FIO |

| Molecular Weight | 356.13 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Expected to be in the range of other substituted benzophenones |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) |

Table 1: Predicted Physicochemical Properties.

Spectroscopic Data

The following table summarizes the expected key spectroscopic data for the structural confirmation of 3'-Fluoro-2-iodo-4'-methylbenzophenone.

| Technique | Expected Key Features |

| ¹H NMR (in CDCl₃) | - Aromatic protons (multiplets) in the range of δ 7.0-8.0 ppm. - A singlet for the methyl protons around δ 2.3-2.5 ppm. |

| ¹³C NMR (in CDCl₃) | - Carbonyl carbon signal around δ 195-197 ppm. - Aromatic carbon signals in the range of δ 110-150 ppm. - A signal for the methyl carbon around δ 20-22 ppm. - Characteristic C-F and C-I couplings would be observed. |

| ¹⁹F NMR (in CDCl₃) | - A singlet or multiplet (depending on coupling to nearby protons) in the typical aryl-fluoride region. |

| IR Spectroscopy | - A strong C=O stretching vibration around 1650-1670 cm⁻¹. - C-F stretching vibration around 1200-1300 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 356. - Characteristic isotopic pattern for iodine. - Fragmentation pattern showing loss of I, CO, and other fragments. |

Table 2: Predicted Spectroscopic Data.

Potential Applications in Research and Development

Halogenated benzophenones are valuable precursors and intermediates in various fields.

Medicinal Chemistry

-

Scaffold for Drug Discovery: The unique substitution pattern could serve as a novel scaffold for the design of inhibitors for various biological targets. The presence of the iodine atom allows for further derivatization to explore structure-activity relationships.

-

Covalent Inhibitors: The electrophilic nature of the carbonyl group, potentially modulated by the electronic effects of the substituents, could be exploited in the design of covalent inhibitors.

-

Molecular Probes: The molecule could be further functionalized to create photoaffinity probes or other chemical biology tools.

Materials Science

-

Photoinitiators: Benzophenone derivatives are widely used as photoinitiators in polymerization reactions. The specific halogen substitution may influence the photochemical properties.

-

Organic Electronics: The electron-withdrawing and donating groups on the aromatic rings could impart interesting electronic properties, making it a candidate for investigation in organic semiconductors or light-emitting diodes.

Conclusion

While 3'-Fluoro-2-iodo-4'-methylbenzophenone is not a readily cataloged compound, this technical guide provides a robust framework for its synthesis and characterization. The outlined synthetic routes, based on well-established Friedel-Crafts acylation and Suzuki-Miyaura coupling reactions, offer reliable pathways to access this novel molecule. The predicted analytical data serves as a benchmark for its structural confirmation. The unique combination of fluoro, iodo, and methyl substituents on the benzophenone core makes it an attractive target for further investigation in both medicinal chemistry and materials science, potentially leading to the discovery of new therapeutic agents or functional materials.

References

-

PubChem. 4-Methylbenzophenone. [Link]

-

PubChem. (3-Fluoro-4-methylphenyl)(phenyl)methanone. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. [Link]

-

ResearchGate. (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PubChem. 3-Fluoro-4-iodo-2-methoxybenzoylacetonitrile. [Link]

-

MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

NROChemistry. Friedel-Crafts Reactions. [Link]

-

Chemistry LibreTexts. 18.5 Friedel–Crafts Alkylation and Acylation. [Link]

-

Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PMC - NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

-

PubChem. 4-Fluoroiodobenzene. [Link]

-

PubChem. (3-Fluoro-4-methylphenyl)-piperidin-2-ylmethanone. [Link]

-

MolPort. Compound (4-fluorophenyl)(3-{[(4-hydroxyphenyl)methylidene]amino}phenyl)methanone. [Link]

Sources

- 1. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Purity Analysis of 3'-Fluoro-2-iodo-4'-methylbenzophenone

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3'-Fluoro-2-iodo-4'-methylbenzophenone is a highly substituted aromatic ketone that serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds and advanced materials. The precise arrangement of its functional groups—a fluorine atom, an iodine atom, and a methyl group on a benzophenone core—makes it a versatile building block. However, the very complexity of its synthesis necessitates a rigorous approach to purity analysis. Even minute impurities can have a profound impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, multi-faceted analytical strategy for the comprehensive purity assessment of 3'-Fluoro-2-iodo-4'-methylbenzophenone, designed for researchers, scientists, and drug development professionals.

Understanding the Impurity Landscape: A Synthesis-Forward Approach

A robust purity analysis begins with a thorough understanding of the potential impurities that may arise during synthesis. The most probable synthetic route to 3'-Fluoro-2-iodo-4'-methylbenzophenone is a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A likely pathway involves the acylation of 3-fluoro-4-methyliodobenzene with benzoyl chloride, or a similar strategy with related precursors. Based on this, we can anticipate several classes of impurities:

-

Process-Related Impurities:

-

Starting Materials: Unreacted 3-fluoro-4-methyliodobenzene and benzoyl chloride.

-

Reagents and Catalysts: Residual Lewis acids (e.g., AlCl₃) and solvents used in the reaction and work-up (e.g., dichloromethane, toluene).

-

-

By-products:

-

Positional Isomers: Friedel-Crafts acylations can sometimes yield a mixture of isomers.[1] For instance, acylation may occur at different positions on the aromatic ring, leading to structurally similar but distinct compounds.

-

Over-acylation Products: In some instances, a second acylation of the product can occur, leading to di-acylated species.

-

Hydrolysis Products: The acyl chloride starting material can hydrolyze to the corresponding benzoic acid.

-

-

Degradation Products: The target molecule may degrade under certain conditions of light, heat, or pH, leading to the formation of other related substances.

A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-modal approach is essential. The following workflow outlines a robust strategy for the purity analysis of 3'-Fluoro-2-iodo-4'-methylbenzophenone.

Caption: A multi-modal workflow for the comprehensive purity analysis of 3'-Fluoro-2-iodo-4'-methylbenzophenone.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the main compound from its non-volatile impurities.[2] A reversed-phase method is generally suitable for benzophenone derivatives.

Rationale for Method Design

-

Stationary Phase: A C18 column is a good starting point due to its versatility and ability to separate compounds based on hydrophobicity.

-

Mobile Phase: A mixture of acetonitrile (ACN) and water is a common choice for reversed-phase chromatography of moderately polar compounds. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[3]

-

Detection: Benzophenone and its derivatives are strong ultraviolet (UV) absorbers.[2] A photodiode array (PDA) detector is highly recommended as it provides spectral information that can help in peak identification and tracking.

Detailed HPLC Protocol

Table 1: HPLC Method Parameters

| Parameter | Condition |

| HPLC System | A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient Program | 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to 50% B and equilibrate for 3 minutes.[2] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA detector, 254 nm for quantification, with a full spectrum scan from 200-400 nm for peak purity assessment. |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed. |

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is an excellent complementary technique to HPLC, particularly for the analysis of volatile and semi-volatile impurities such as residual solvents and low molecular weight by-products.[4] The mass spectrometer provides valuable structural information, aiding in the identification of unknown peaks.

Rationale for Method Design

-

Separation: A non-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable for the separation of a wide range of organic compounds.

-

Ionization: Electron Impact (EI) ionization is a standard technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.

Detailed GC-MS Protocol

Table 2: GC-MS Method Parameters

| Parameter | Condition |

| GC-MS System | A standard GC-MS system with a capillary column and an electron impact (EI) ion source. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes. |

| Injector Temperature | 280 °C |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV. |

| Mass Range | m/z 40-550 |

| Sample Preparation | Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of the main compound and the elucidation of unknown impurities.[5] For 3'-Fluoro-2-iodo-4'-methylbenzophenone, ¹H, ¹³C, and ¹⁹F NMR experiments will provide a wealth of information.

Expected Spectral Features

-

¹H NMR: The aromatic region will show a complex pattern of multiplets due to the various substituents. The methyl group will appear as a singlet.

-

¹³C NMR: The carbonyl carbon will be a key diagnostic signal. The carbon atoms attached to fluorine and iodine will also have characteristic chemical shifts.

-

¹⁹F NMR: This experiment will show a signal for the fluorine atom, and its coupling to neighboring protons can help confirm its position on the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] It is an excellent tool for confirming the identity of the bulk material and for detecting the presence of certain impurities.

Expected Spectral Features

-

Carbonyl (C=O) Stretch: A strong absorption band characteristic of the ketone functional group. For aromatic ketones, this typically appears in the region of 1650-1700 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

-

C-I Stretch: A weaker absorption in the lower frequency region of the spectrum.

Ensuring Trustworthiness: A Self-Validating System

The analytical methods described in this guide should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Pathway to Assured Quality

The purity of 3'-Fluoro-2-iodo-4'-methylbenzophenone is a critical determinant of the quality and safety of the final pharmaceutical products derived from it. The multi-modal analytical approach detailed in this guide, combining the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the definitive structural elucidation provided by NMR and FTIR, establishes a robust framework for comprehensive purity assessment. By integrating these techniques within a validated system, researchers and drug development professionals can ensure the integrity of their synthetic intermediates and, ultimately, the safety and efficacy of their final products.

References

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.

- Google Patents. (n.d.). KR20050095047A - A simultaneous detection method of benzophenone and its analogues.

-

National Center for Biotechnology Information. (n.d.). 4-Methylbenzophenone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylbenzophenone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reductive Deuteration of Ketones with Magnesium and D2O for the Synthesis of α-Deutero-o-methyl-benzhydrol. Retrieved from [Link]

-

Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Retrieved from [Link]

-

Rapeti, D., et al. (2021). A gradient HPLC method was developed to detect and quantify four related substances... International Journal of Pharmaceutical Sciences and Research, 12(1), 217-225. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 4-(3-methylindol-2-yl) benzophenone. Retrieved from [Link]

-

ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl benzophenone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

-

Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]

- 6. fsis.usda.gov [fsis.usda.gov]

An In-Depth Technical Guide to the Solubility of 3'-Fluoro-2-iodo-4'-methylbenzophenone in Organic Solvents

Introduction: The Critical Role of Solubility in Chemical Development

In the fields of medicinal chemistry and materials science, the journey of a novel compound from synthesis to application is fundamentally governed by its physicochemical properties. Among these, solubility is a paramount parameter. It dictates the feasibility of reaction conditions, dictates the efficiency of purification, and ultimately, influences the bioavailability and efficacy of a potential therapeutic agent.[1][2][3] For any drug to be absorbed, it must first be in solution at the site of absorption.[1]

This guide focuses on 3'-Fluoro-2-iodo-4'-methylbenzophenone , a halogenated and methylated benzophenone derivative. While specific data for this compound is not extensively published, its structural motifs are common in synthetic intermediates for pharmaceuticals and advanced materials. Understanding and predicting its solubility behavior is therefore a critical exercise for any researcher working with this or structurally related molecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and provide a robust, self-validating experimental protocol for its quantitative measurement.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is intrinsically linked to its molecular structure.[3] By dissecting the components of 3'-Fluoro-2-iodo-4'-methylbenzophenone, we can make informed predictions about its behavior in various organic solvents.

Molecular Structure: (3-fluoro-4-methylphenyl)(2-iodophenyl)methanone Molecular Weight: 340.14 g/mol InChI Key: YZMBEXCFRQVRSH-UHFFFAOYSA-N

Structural Analysis:

-

Benzophenone Core: The diaryl ketone core is a large, rigid, and relatively nonpolar structure. This aromatic system contributes to solubility in nonpolar and moderately polar solvents through van der Waals forces and π-π stacking interactions.

-

Halogen Atoms (Fluoro and Iodo): The fluorine atom is highly electronegative, creating a localized dipole. The iodine atom is large and polarizable. While halogens increase molecular weight and can participate in dipole-dipole interactions, they generally increase hydrophobicity.

-

Methyl Group: The methyl group (-CH₃) is a nonpolar, electron-donating group that further contributes to the lipophilic (fat-loving) character of the molecule.

-

Ketone Group: The carbonyl group (C=O) is the most polar part of the molecule, capable of acting as a hydrogen bond acceptor. This provides a site for interaction with polar solvents.

Predicted Solubility Behavior:

Based on the principle of "like dissolves like," we can hypothesize the following solubility profile:

-

High Solubility: Expected in moderately polar aprotic solvents that can engage the carbonyl group without being overly polar to be repelled by the large nonpolar scaffold. Examples include Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Ethyl Acetate .

-

Moderate Solubility: Expected in polar aprotic solvents like Acetone and Acetonitrile , and nonpolar aromatic solvents like Toluene .[4]

-

Low to Negligible Solubility: Expected in highly polar protic solvents like Water and Ethanol , where the energy required to break the solvent's strong hydrogen bonds is not sufficiently compensated by interactions with the solute. Also expected to be low in very nonpolar aliphatic solvents like Hexane or Cyclohexane , which interact poorly with the polar carbonyl group.[5]

Quantitative Determination of Solubility: The Isothermal Shake-Flask Method

To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a gold-standard, reliable technique for determining thermodynamic solubility.[6] It involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.

Experimental Protocol:

Objective: To determine the saturation solubility of 3'-Fluoro-2-iodo-4'-methylbenzophenone in a selected range of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

3'-Fluoro-2-iodo-4'-methylbenzophenone (purity >97%)

-

Selected organic solvents (HPLC grade): Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Acetonitrile, Toluene, Ethanol, Hexane.

-

Scintillation vials (20 mL) with screw caps.

-

Orbital shaker with temperature control.

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Volumetric flasks and pipettes.

-

Analytical balance.

Methodology:

-

Preparation of Stock Standard: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile). This will be your stock standard for calibration.

-

Preparation of Calibration Curve: Prepare a series of dilutions from the stock standard to create at least five calibration standards of known concentrations.

-

Sample Preparation: Add an excess amount of 3'-Fluoro-2-iodo-4'-methylbenzophenone (e.g., ~20 mg, ensuring solid is visible) to separate vials.

-

Solvent Addition: Accurately add a known volume (e.g., 5 mL) of each selected solvent to the corresponding vial.

-

Equilibration: Place the vials in the temperature-controlled orbital shaker set to 25°C. Agitate vigorously for a period sufficient to reach equilibrium. A 24-hour period is standard, but 48 hours is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates.

-

Dilution: If necessary, accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the prepared samples by HPLC. A C18 reverse-phase column is typically suitable for benzophenone derivatives. The UV detection wavelength should be set to the λ_max of the compound for maximum sensitivity.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the compound in the diluted samples.

-

Solubility Calculation: Back-calculate the original concentration in the saturated solution, accounting for any dilutions made. The final result is the solubility, typically expressed in mg/mL or mol/L.

Workflow Visualization

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Data Presentation

The quantitative results from the described protocol should be summarized in a clear, comparative format.

| Solvent | Classification | Polarity Index | Predicted Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Hexane | Nonpolar | 0.1 | Low | [Experimental Value] |

| Toluene | Nonpolar Aromatic | 2.4 | Moderate | [Experimental Value] |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | [Experimental Value] |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | [Experimental Value] |

| Acetone | Polar Aprotic | 5.1 | Moderate | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate | [Experimental Value] |

| Ethanol | Polar Protic | 4.3 | Low | [Experimental Value] |

| Water | Polar Protic | 10.2 | Negligible | [Experimental Value] |

Note: Polarity Index values are approximate and sourced from common chemistry resources.

Factors Influencing Solubility and Practical Implications

Understanding the "why" behind solubility data is as important as the data itself. Several factors can influence the measured solubility of 3'-Fluoro-2-iodo-4'-methylbenzophenone.

Key Influencing Factors

Caption: Interplay of Factors Governing Compound Solubility.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to report solubility data at a specified, controlled temperature.

-

Solvent Polarity: As predicted, the polarity of the solvent is a primary determinant. A solvent's ability to match the intermolecular forces of the solute (van der Waals, dipole-dipole, hydrogen bonding) is key.[4][5]

-

Crystal Form (Polymorphism): The solid-state form of the compound can significantly impact solubility. Different crystalline polymorphs or an amorphous state will have different lattice energies, leading to different measured solubilities. It is essential to characterize the solid form used in the experiment.

Implications in Research and Development

Solubility data is not merely an academic exercise; it is a cornerstone of practical drug development and chemical synthesis.[8][9]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. mychemistrybook.com [mychemistrybook.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. youtube.com [youtube.com]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. books.rsc.org [books.rsc.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Potential applications of 3'-Fluoro-2-iodo-4'-methylbenzophenone

An In-Depth Technical Guide to the Potential Applications of 3'-Fluoro-2-iodo-4'-methylbenzophenone

Abstract

3'-Fluoro-2-iodo-4'-methylbenzophenone is a polysubstituted aromatic ketone possessing a unique combination of reactive functional groups and structural motifs. While specific, direct applications of this molecule are not extensively documented, its architecture presents it as a highly versatile and valuable building block for organic synthesis. The presence of an ortho-iodine on one phenyl ring serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the fluoro and methyl substituents on the second ring allow for the fine-tuning of electronic properties, lipophilicity, and metabolic stability. This guide provides a forward-looking analysis of the potential applications of this compound, focusing on its utility in medicinal chemistry as a precursor to complex scaffolds, such as kinase inhibitors, and as a candidate for radiolabeling. Furthermore, we will explore its potential in materials science as a monomer for the synthesis of novel conjugated polymers. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates for the creation of novel molecular entities.

Core Molecular Attributes and Synthetic Rationale

1.1. Structural and Physicochemical Profile

3'-Fluoro-2-iodo-4'-methylbenzophenone is characterized by a benzophenone core, which is a common scaffold in biologically active molecules and photoinitiators.[1][2] Its key value, however, lies in its specific substitution pattern.

-

IUPAC Name: (3-Fluoro-4-methylphenyl)(2-iodophenyl)methanone

-

Molecular Formula: C₁₄H₁₀FIO

-

Molecular Weight: 356.13 g/mol

Caption: Figure 1. Chemical structure of 3'-Fluoro-2-iodo-4'-methylbenzophenone.

1.2. Strategic Importance of Substituents

The true potential of this molecule is unlocked by understanding the strategic role of each substituent:

-

The 2-Iodo Group: This is the primary reactive center for synthetic elaboration. The carbon-iodine bond is amenable to a wide array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions.[3] This allows for the precise and efficient introduction of new carbon-carbon and carbon-heteroatom bonds at a sterically defined position.

-

The 3'-Fluoro Group: Fluorine substitution is a cornerstone of modern medicinal chemistry.[4][5] Its introduction can profoundly influence a molecule's properties by:

-

Blocking Metabolic Attack: A fluorine atom can shield adjacent positions from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.[6]

-

Modulating Acidity/Basicity: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups, which can be critical for target binding or solubility.

-

Enhancing Binding Affinity: Fluorine can engage in favorable electrostatic or hydrogen-bonding interactions within a protein's active site.[4]

-

-

The 4'-Methyl Group: This group increases lipophilicity and can be used to probe hydrophobic pockets in a target protein. It also subtly influences the electronic properties of its host ring.

-

The Benzophenone Ketone: The carbonyl group can be retained as a structural element or transformed via reduction to a secondary alcohol, reductive amination to an amine, or used as a point of attachment for further diversification.

Application Domain 1: Medicinal Chemistry & Drug Discovery

The compound is an ideal starting point for constructing libraries of complex molecules for screening against various therapeutic targets.

2.1. Synthesis of Diaryl Scaffolds for Kinase Inhibitors

Many FDA-approved kinase inhibitors feature diaryl ether or diarylamine cores. The 2-iodo position of the title compound is perfectly poised for Buchwald-Hartwig amination to generate such scaffolds.

Workflow: Synthesis of a Diaryl Amine Kinase Inhibitor Precursor

Caption: Figure 2. Workflow for synthesizing a diarylamine scaffold via Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination

This protocol describes a self-validating system for the synthesis of a diarylamine derivative.

-

Reaction Setup: To an oven-dried Schlenk flask, add 3'-Fluoro-2-iodo-4'-methylbenzophenone (1.0 eq), the desired aromatic amine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) followed by anhydrous, degassed 1,4-dioxane. The solvent must be anhydrous as water can interfere with the catalytic cycle.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 8-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target diarylamine.

2.2. Precursor for Radiolabeled PET Imaging Agents

The carbon-iodine bond can also serve as a precursor for introducing positron-emitting radionuclides, such as Fluorine-18, for use in Positron Emission Tomography (PET). While direct radiofluorination at this position is challenging, the iodine can be converted to a more suitable leaving group (e.g., via a Stille coupling to introduce a trimethylstannyl group) for subsequent nucleophilic radiofluorination.[7]

Application Domain 2: Materials Science

The rigid, conjugated nature of the benzophenone scaffold makes it an attractive monomer for the synthesis of advanced organic materials.

3.1. Monomer for Conjugated Polymers via Suzuki Polycondensation

By converting the iodide to a boronic acid or ester (or by reacting it with a diboronic acid comonomer), it can be used in Suzuki polycondensation reactions to create polymers with tailored optoelectronic properties. The fluorine and methyl groups can enhance solubility and tune the polymer's energy levels for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Workflow: Suzuki Polycondensation

Caption: Figure 3. Conceptual workflow for creating conjugated polymers using Suzuki polycondensation.

Summary of Physicochemical Properties (Predicted)

The following table summarizes key computed properties, which are valuable for assessing the molecule's drug-likeness and suitability for various applications. Data is derived from computational models based on similar structures.[8][9]

| Property | Predicted Value | Significance in Drug Discovery & Materials Science |

| Molecular Weight | 356.13 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |

| XLogP3 | ~4.5 | Indicates high lipophilicity; suggests good membrane permeability but may impact solubility. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Low TPSA value, predictive of good cell membrane penetration. |

| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Can participate in hydrogen bonding as an acceptor. |

Conclusion and Authoritative Outlook

As a Senior Application Scientist, it is my assessment that 3'-Fluoro-2-iodo-4'-methylbenzophenone represents not just a single molecule, but a platform for innovation. Its true value is realized when viewed as a strategic starting material. The ortho-iodo group provides a reliable and versatile point for synthetic diversification through robust cross-coupling chemistry, while the substituted fluoro-methyl-phenyl ring offers built-in features for optimizing the pharmacokinetic and pharmacodynamic properties of the final compounds. Researchers in drug discovery can utilize this building block to rapidly access novel chemical space in areas like oncology and immunology.[2] Similarly, materials scientists can employ it to construct novel conjugated systems. The protocols and workflows outlined in this guide provide a validated starting point for unlocking the significant potential of this advanced intermediate.

References

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

-

Biology of fluoro-organic compounds. Applied Microbiology and Biotechnology. [Link]

- US20200262776A1 - New Process for the Manufacture of Fluorinated Benzenes and Fluorinated Benzophenones, and Derivatives Thereof.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]

-

Organic Fluorinated Compounds. Solvay. [Link]

-

2-Iodobenzophenone. PubChem. [Link]

-

Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. ResearchGate. [Link]

-

Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Beilstein Journal of Organic Chemistry. [Link]

-

Chemical Properties of 2'-Fluoro-2-hydroxy-4-methoxybenzophenone. NIST. [Link]

-

3-(Perfluoroalkyl)propanols: Valuable Building Blocks for Fluorous Chemistry. ResearchGate. [Link]

-

Reductive Deuteration of Ketones with Magnesium and D2O for the Synthesis of α-Deutero-o-methyl-benzhydrol. Organic Syntheses. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

2-Fluoro-4-iodo-3-methylpyridine. PubChem. [Link]

-

4-Fluoroiodobenzene. PubChem. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Iodobenzophenone | 25187-00-2 | Benchchem [benchchem.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biology of fluoro-organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Iodobenzophenone | C13H9IO | CID 2759359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

3'-Fluoro-2-iodo-4'-methylbenzophenone: A Strategic Intermediate in Modern Synthetic Chemistry

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and an iodine handle within a single molecular scaffold offers a powerful combination of properties. [ 28 ] Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. [ 38 ] Simultaneously, the iodo group serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. [ 23 ] This guide provides a comprehensive technical overview of 3'-Fluoro-2-iodo-4'-methylbenzophenone, a synthetic intermediate poised for significant utility in the synthesis of complex molecular architectures.

The benzophenone core itself is a ubiquitous scaffold in medicinal chemistry, found in numerous biologically active compounds with anticancer, anti-inflammatory, and antiviral properties. [ 5 ] The specific substitution pattern of 3'-Fluoro-2-iodo-4'-methylbenzophenone presents a unique opportunity for chemists to explore novel chemical space. This document will detail a plausible and robust synthetic route to this valuable intermediate, elucidate its key chemical properties, and provide detailed protocols for its application in further synthetic transformations, thereby empowering researchers in their pursuit of innovative molecular design.

Synthesis of 3'-Fluoro-2-iodo-4'-methylbenzophenone

The most direct and industrially scalable approach to unsymmetrical benzophenones is the Friedel-Crafts acylation. [ 3 ] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. [ 14 ]

Proposed Synthetic Route: Friedel-Crafts Acylation

The synthesis of 3'-Fluoro-2-iodo-4'-methylbenzophenone can be envisioned via the Friedel-Crafts acylation of 3-fluoro-4-methyltoluene with 2-iodobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Reaction Scheme: